molecular formula C18H16N2O3S B2403466 3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione CAS No. 327026-15-3

3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione

Cat. No. B2403466
CAS RN: 327026-15-3
M. Wt: 340.4
InChI Key: BFCZOAOTLIAYFJ-UHFFFAOYSA-N
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Description

“3-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)thiazolidine-2,4-dione” is a complex organic compound. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring . It also contains a thiazolidine-dione moiety, which is a five-membered ring containing sulfur and nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the carbazole and thiazolidine-dione moieties separately, followed by their coupling . The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the carbazole and thiazolidine-dione moieties. The carbazole moiety is aromatic and planar, while the thiazolidine-dione moiety is non-aromatic and may adopt a puckered conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbazole and thiazolidine-dione moieties. The carbazole moiety, being aromatic, might undergo electrophilic aromatic substitution reactions . The thiazolidine-dione moiety, on the other hand, might undergo reactions at the carbonyl groups or at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole moiety might confer fluorescence properties, while the thiazolidine-dione moiety might confer reactivity towards nucleophiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, carbazole derivatives have been studied for their potential antiviral, anticancer, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(3-carbazol-9-yl-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-12(10-20-17(22)11-24-18(20)23)9-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,12,21H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCZOAOTLIAYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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